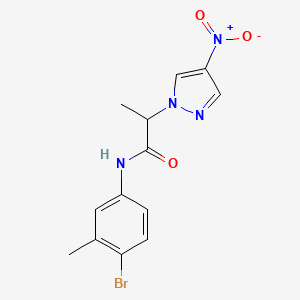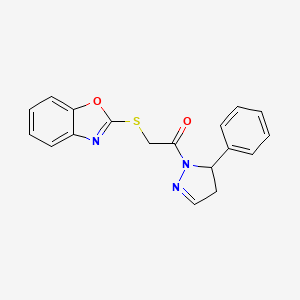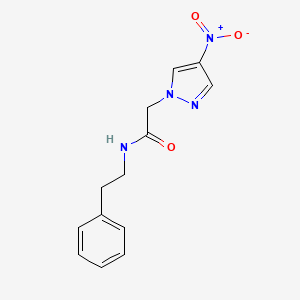
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide
概要
説明
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a brominated aromatic ring, a nitropyrazole moiety, and a propanamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Starting with 3-methylphenyl, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves coupling the brominated aromatic compound with the nitropyrazole derivative through an amidation reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production methods would scale up these reactions using continuous flow reactors or batch reactors, optimizing conditions for yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis.
化学反応の分析
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with nucleophiles (e.g., amines, thiols) under suitable conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and bases like potassium carbonate
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat
Major Products
Reduction: 4-amino-3-methylphenyl-2-(4-nitropyrazol-1-yl)propanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-bromo-3-methylbenzoic acid and 4-nitropyrazole
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The brominated aromatic ring and nitropyrazole moiety could play roles in binding to biological targets, while the amide group might influence the compound’s stability and solubility.
類似化合物との比較
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-(4-nitrophenyl)propanamide
- N-(4-chloro-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide
- N-(4-bromo-3-methylphenyl)-2-(4-aminopyrazol-1-yl)propanamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide is unique due to the specific combination of a brominated aromatic ring and a nitropyrazole moiety. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-8-5-10(3-4-12(8)14)16-13(19)9(2)17-7-11(6-15-17)18(20)21/h3-7,9H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSWGCCGIPVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-N-(furan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228732.png)
![N-(3-chloro-4-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228735.png)
![ethyl 4-({[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4228751.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4228759.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228767.png)

![N-(2,4-difluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4228777.png)
![benzyl (1-{[(2,2-dimethylpropanoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4228784.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4228800.png)
![methyl 2-{[2-(4-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4228803.png)

![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4228818.png)
![6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4228826.png)
